molecular formula C8H8BrNO2 B2528111 methyl N-(4-bromophenyl)carbamate CAS No. 25203-36-5

methyl N-(4-bromophenyl)carbamate

Cat. No.: B2528111
CAS No.: 25203-36-5
M. Wt: 230.061
InChI Key: GLRFFVNPNGTCSW-UHFFFAOYSA-N
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Description

Methyl N-(4-bromophenyl)carbamate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
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Scientific Research Applications

Photolabile Alcohol Protecting Groups

Methyl N-(4-bromophenyl)carbamate, along with similar compounds, has been studied for its potential as a photolabile alcohol protecting group. Such compounds can be easily incorporated by chemical coupling and offer high yield and clean deprotection when induced by photolysis in various solvents, highlighting their utility in synthetic chemistry (Loudwig & Goeldner, 2001).

High-Performance Liquid Chromatography (HPLC) Techniques

Research on N-Methyl carbamate insecticides, which include this compound, has led to the development of advanced HPLC techniques. These techniques are capable of detecting carbamates at nanogram levels, showcasing their significance in analytical chemistry for sensitive and selective detection of insecticide residues (Krause, 1979).

Silylating Agents

Compounds like trimethylsilyl N-(4-bromophenyl)carbamate have been identified as important silylating agents in organic synthesis. Their molecular structures, dominated by a plane containing numerous atoms, illustrate their role in facilitating various chemical reactions (Böcskei et al., 1996).

Synthesis Routes and Reaction Kinetics

Studies have explored the synthesis of methyl N-phenyl carbamate from aniline using eco-friendly agents, suggesting a more efficient route via intermediate steps. This research underscores the evolving methodologies in carbamate synthesis, contributing to greener chemistry practices (Yalfani et al., 2015). Additionally, kinetic studies on the hydrolysis of similar N-methylcarbamate compounds in alkaline solutions have been conducted, providing insights into the reaction mechanisms and decomposition processes of carbamates (Ben Attig et al., 2017).

Thermodynamic Analysis

Thermodynamic analysis of the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline, a process relevant to this compound, has been conducted. This research offers valuable data on reaction heat, Gibbs free energy change, and equilibrium constants, guiding experimental research and scaling up processes (Hengshui, 2008).

Safety and Hazards

Sigma-Aldrich provides this product without any representation or warranty whatsoever, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . It’s important to handle this compound with appropriate safety measures .

Properties

IUPAC Name

methyl N-(4-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRFFVNPNGTCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25203-36-5
Record name METHYL N-(4-BROMOPHENYL)CARBAMATE
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